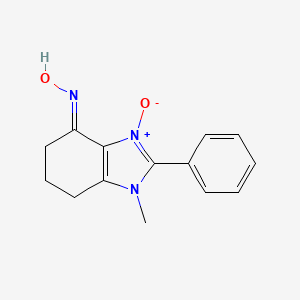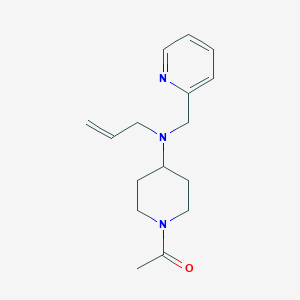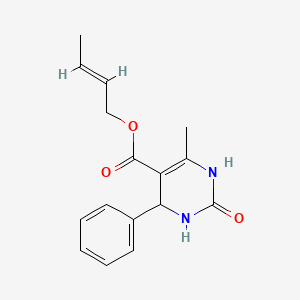
1-methyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime 3-oxide
Übersicht
Beschreibung
1-Methyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime 3-oxide, also known as MPTO, is a synthetic compound that has been widely used in scientific research. MPTO is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain. The inhibition of complex I by MPTO has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
1-methyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime 3-oxide inhibits mitochondrial complex I by binding to the ubiquinone binding site, which is a critical component of the electron transport chain. The inhibition of complex I by this compound leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
The inhibition of mitochondrial complex I by this compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. This compound has also been shown to induce autophagy in cancer cells, which is a process by which cells degrade and recycle their own cellular components. In addition to its effects on cancer cells, this compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime 3-oxide has several advantages for lab experiments. It is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying the role of complex I in cellular processes. This compound has also been shown to selectively induce cell death in cancer cells, which makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results. In addition, this compound is a toxic compound and must be handled with care in the lab.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime 3-oxide. One direction is to further investigate its potential use in cancer therapy. Studies have shown that this compound enhances the anti-tumor effects of other cancer drugs, such as cisplatin and doxorubicin. Therefore, it may be useful to investigate the potential of this compound in combination with other cancer drugs. Another direction is to investigate the potential of this compound in other neurodegenerative diseases, such as Alzheimer's disease. Finally, it may be useful to investigate the off-target effects of this compound on other proteins to better understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime 3-oxide has been extensively studied in scientific research for its potential use in cancer therapy. Studies have shown that this compound selectively induces cell death in cancer cells by inhibiting mitochondrial complex I. This compound has also been shown to enhance the anti-tumor effects of other cancer drugs, such as cisplatin and doxorubicin. In addition to its potential use in cancer therapy, this compound has also been studied for its neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease.
Eigenschaften
IUPAC Name |
(NE)-N-(1-methyl-3-oxido-2-phenyl-6,7-dihydro-5H-benzimidazol-3-ium-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-12-9-5-8-11(15-18)13(12)17(19)14(16)10-6-3-2-4-7-10/h2-4,6-7,18H,5,8-9H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPRYHPNXWVRRW-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NO)CCC2)[N+](=C1C3=CC=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(/C(=N/O)/CCC2)[N+](=C1C3=CC=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-isopropyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B3871483.png)

![2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B3871518.png)
![1-(2-fluorophenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B3871525.png)

![(3-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3871541.png)



![N'-[4-(dimethylamino)benzylidene]-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B3871574.png)
![(2-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3871577.png)
![2-{4-(4-isopropoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3871578.png)
![4-({1-[(1-ethyl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-3,3-dimethyl-2-piperazinone bis(trifluoroacetate)](/img/structure/B3871585.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1-piperidinyl)acetamide](/img/structure/B3871596.png)